molecular formula C16H17N3O B3020440 N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide CAS No. 2189235-66-1

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide

Cat. No.: B3020440
CAS No.: 2189235-66-1
M. Wt: 267.332
InChI Key: UOTDEOHSLBNVGD-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanocyclobutyl group attached to an indole ring, with an additional N-methylacetamide moiety. The combination of these functional groups imparts distinct chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with indole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the indole ring and the cyanocyclobutyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclobutyl)benzamide: Shares the cyanocyclobutyl group but differs in the attached aromatic ring.

    N-(1-Cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide: Contains a pyrazole ring instead of an indole ring.

    N-(1-Cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide: Features trifluoromethyl groups on the benzamide ring.

Uniqueness

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide is unique due to its combination of a cyanocyclobutyl group with an indole ring and an N-methylacetamide moiety

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-18(16(12-17)8-4-9-16)15(20)11-19-10-7-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTDEOHSLBNVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1C=CC2=CC=CC=C21)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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